

## Head-to-Head Comparison: Aflibercept and the Investigati

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Rivasterat |
| Cat. No.:      | B15602024  |

Aflibercept stands as a cornerstone in the management of neovascular retinal diseases, with a well-established efficacy and safety profile. In contrast available data, making a direct head-to-head comparison based on clinical trial outcomes premature. This guide provides a detailed overview of both available information for Rivasterat, alongside comparisons of aflibercept with other relevant therapies to provide a comprehensive view of the treatm

## Aflibercept: A Comprehensive Overview

Aflibercept, marketed as Eylea®, is a recombinant fusion protein that has become a standard of care for various retinal conditions.<sup>[1][2]</sup> It is a potent driver of angiogenesis and vascular permeability in several eye diseases.<sup>[1][3]</sup>

### Mechanism of Action

Aflibercept functions as a "VEGF trap," a decoy receptor that binds to multiple VEGF-A isoforms, as well as Placental Growth Factor (PIGF).<sup>[3][4][5]</sup> It binds with native receptors on endothelial cells, thereby inhibiting the downstream signaling that leads to neovascularization and vascular leakage.<sup>[1][3]</sup> This action is mediated by its high affinity for VEGF-A and VEGF-B, and its ability to bind to the Flt-1 and KDR receptors.<sup>[1][4]</sup>

[Click to download full resolution via product page](#)

Aflibercept's "VEGF Trap" mechanism of action.

## Clinical Applications and Efficacy

Aflibercept is approved for the treatment of neovascular (wet) age-related macular degeneration (nAMD), diabetic macular edema (DME), macular ed [3][5] Its efficacy has been demonstrated in numerous clinical trials, such as the VIEW 1 and VIEW 2 studies for nAMD.

| Clinical Trial (Indication) | Treatment Arms                                                                                      | Primary Endpoint: Mean Change in Best-C Visual Acuity (BCVA) at 1 Year                                                                                          |
|-----------------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| VIEW 1 & 2 (nAMD)           | Aflibercept 2 mg every 8 weeks (after 3 initial monthly doses) vs. Ranibizumab 0.5 mg every 4 weeks | Aflibercept was non-inferior to ranibizumab, w gains of 8.4 and 8.7 letters for aflibercept vs. 8 letters for ranibizumab in VIEW 1 and VIEW 2 respectively.[6] |
| VISTA (DME)                 | Aflibercept 2 mg every 4 weeks vs. Aflibercept 2 mg every 8 weeks (after 5 initial monthly doses)   | Both aflibercept regimens showed superior ga compared to laser photocoagulation.[7]                                                                             |

## Experimental Protocol: VIEW 1 and VIEW 2 Studies

The VIEW 1 and VIEW 2 trials were pivotal in establishing the efficacy and safety of aflibercept for nAMD.



[Click to download full resolution via product page](#)

Simplified workflow of the VIEW 1 & 2 clinical trials.

Methodology: These were multicenter, randomized, double-masked, active-controlled studies. Patients were randomized to receive intravitreal injectic the proportion of patients who maintained vision (lost fewer than 15 letters of visual acuity) at week 52.

## Rivasterat: An Investigational Compound

**Rivasterat** (formerly CU06) is a small molecule drug candidate in early-stage development by Curacle.<sup>[8]</sup> Publicly available information is limited and

### Proposed Mechanism of Action

**Rivasterat** is described as having multiple potential mechanisms of action, including:

- Vascular endothelial growth factors inhibition
- Chemokine CCL2 inhibition
- Actin modulation
- Anti-inflammatory properties (described as a cholesterol-derived steroid)<sup>[8][9]</sup>

Given its multi-targeted profile, **Rivasterat** may offer a different therapeutic approach compared to the targeted anti-VEGF action of aflibercept.

[Click to download full resolution via product page](#)Proposed multi-target mechanism of **Rivasterat**.

## Clinical Development Status

**Rivasterat** is reportedly in Phase II development for diabetic macular oedema.<sup>[8]</sup> However, no published data from these trials are available in the public domain. The experimental protocols with aflibercept is not possible at this time.

## Comparative Landscape: Aflibercept vs. Other Modern Therapies

To provide a data-driven comparison for researchers, it is useful to examine aflibercept in the context of other approved and emerging treatments for DME.

### Aflibercept vs. Brolucizumab

Brolucizumab is a single-chain antibody fragment that also targets VEGF-A.<sup>[10]</sup> Head-to-head trials like HAWK and HARRIER have compared it with aflibercept.

| Feature               | Brolucizumab (6 mg)                                                                                                    | Aflibercept (2 mg)                              |
|-----------------------|------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|
| BCVA Change (Week 96) | +6.6 letters (HAWK) / +6.1 letters (HARRIER)                                                                           | +7.6 letters (HAWK) / +6.6 letters (HARRIER)    |
| Anatomical Outcomes   | Superior reductions in central subfield thickness and higher proportion of eyes without retinal fluid. <sup>[11]</sup> | -                                               |
| Dosing Interval       | Potential for 12-week dosing intervals after loading phase.                                                            | Fixed 8-week dosing in comparator arm.          |
| Safety                | Higher incidence of intraocular inflammation, retinal vasculitis, and retinal vascular occlusion. <sup>[11][12]</sup>  | Lower incidence of inflammatory adverse events. |

### Aflibercept vs. Faricimab

Faricimab is a bispecific antibody that independently binds and neutralizes both Angiopoietin-2 (Ang-2) and VEGF-A. The TENAYA and LUCERNE trials have shown that faricimab is effective in DME.

| Feature              | Faricimab (6 mg)                                                                | Aflibercept (2 mg)                             |
|----------------------|---------------------------------------------------------------------------------|------------------------------------------------|
| BCVA Change (Year 1) | Non-inferior to aflibercept (+5.8 letters in TENAYA / +6.6 letters in LUCERNE). | +5.1 letters in TENAYA / +6.6 letters in LUCEF |
| Anatomical Outcomes  | Faster resolution of retinal fluid compared to aflibercept.<br>[13]             | -                                              |
| Dosing Interval      | Potential for dosing intervals up to every 16 weeks.                            | Fixed 8-week dosing.                           |
| Safety               | Comparable safety profile to aflibercept.                                       | Well-established safety profile.               |

```

graph "HAWK_HARRIER_Workflow" {
graph [bgcolor="#F1F3F4", rankdir=TB, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5];
edge [fontname="Arial", fontsize=10, penwidth=1.5, arrowhead=normal];

// Nodes
Screening [label="Patient Screening\n(Treatment-Naïve nAMD)", fillcolor="#FFFFFF", fontcolor="#202124", color:#202124];
Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
LoadingPhase [label="3 Monthly Loading Doses\n(Both Arms)", fillcolor="#FFFFFF", fontcolor="#202124", color:#202124];
Arm1 [label="Brolucizumab 6mg\nq12w or q8w based on disease activity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Arm2 [label="Aflibercept 2mg\nFixed q8w", fillcolor="#34A853", fontcolor="#FFFFFF"];
FollowUp [label="96-Week Follow-Up", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color:#5F6368"];
Endpoints [label="Primary Endpoint:\nBCVA Change at Week 48\n\nSecondary Endpoints:\nAnatomical outcomes, Dosage intervals, Safety"];

// Edges
Screening -> LoadingPhase [color="#5F6368"];
LoadingPhase -> Randomization [color="#5F6368"];
Randomization -> Arm1 [color="#4285F4"];
Randomization -> Arm2 [color="#34A853"];
{Arm1, Arm2} -> FollowUp [color="#5F6368"];
FollowUp -> Endpoints [color="#EA4335"];
}

```

Simplified workflow of the HAWK & HARRIER clinical trials.

## Conclusion

Aflibercept is a well-characterized anti-VEGF therapy with a vast body of evidence supporting its use. **Rivasterat**, with its proposed multi-target mechanism, a meaningful head-to-head comparison must await the public disclosure of robust clinical trial data for **Rivasterat**. In the meantime, the comparative data for faricimab highlight the ongoing evolution in the treatment of retinal diseases, with a focus on extending dosing intervals and improving anatomical outcomes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Aflibercept? [synapse.patsnap.com]
- 2. Eye Health Research Review Australian Free Update | Ophthalmology Product Review – Aflibercept, mechanism of action [researchreview.com].

- 3. farbefirma.org [farbefirma.org]
- 4. Aflibercept - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Welcome to LWC Communities! [eyleahdhcp.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Rivasterat - Curacle - AdisInsight [adisinsight.springer.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of brolucizumab versus aflibercept in eyes with early persistent retinal fluid: 96-week outcomes from the HAWK and HARRI
- 12. aao.org [aao.org]
- 13. Faricimab Versus Aflibercept for Treatment of nAMD - American Academy of Ophthalmology [aao.org]
- To cite this document: BenchChem. [Head-to-Head Comparison: Aflibercept and the Investigational Drug Rivasterat]. BenchChem, [2025]. [Online to-head-comparison-of-rivasterat-and-aflibercept]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Gua

Ontario, CA 91761, L

Phone: (601) 213-442

Email: info@benchcl